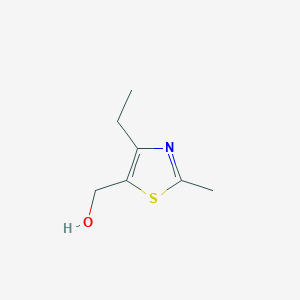

(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol

Description

IUPAC Naming Conventions and CAS Registry Identification

The systematic identification of (4-ethyl-2-methyl-1,3-thiazol-5-yl)methanol follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent heterocycle is a 1,3-thiazole ring, a five-membered aromatic system containing sulfur at position 1 and nitrogen at position 3. Substituents are assigned numerical positions based on their attachment points:

- A methyl group (-CH₃) at position 2

- An ethyl group (-CH₂CH₃) at position 4

- A hydroxymethyl group (-CH₂OH) at position 5

This yields the IUPAC name This compound . The compound is registered under the Chemical Abstracts Service (CAS) number 1123169-48-1 , which serves as a unique identifier in chemical databases.

Table 1: Nomenclature and Identification Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1123169-48-1 |

| Molecular Formula | C₇H₁₁NOS |

| Molecular Weight | 157.24 g/mol |

Heterocyclic Ring Structure Analysis

The thiazole core is a planar, aromatic heterocycle characterized by delocalized π-electrons across its five-membered ring. Key structural features include:

- Aromaticity : The sulfur atom contributes a lone pair to the aromatic sextet, while the nitrogen atom’s lone pair remains orthogonal to the ring, enabling resonance stabilization.

- Substituent Positions :

- Position 2 : Methyl group introduces electron-donating inductive effects, enhancing ring electron density.

- Position 4 : Ethyl group extends hydrophobic interactions without significantly altering aromaticity.

- Position 5 : Hydroxymethyl group provides a polar, reactive site for hydrogen bonding or derivatization.

Table 2: Thiazole Ring Substituent Properties

| Position | Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| 2 | Methyl (-CH₃) | Electron-donating | Increases nucleophilicity at C5 |

| 4 | Ethyl (-CH₂CH₃) | Weakly donating | Enhances lipophilicity |

| 5 | Hydroxymethyl (-CH₂OH) | Polar | Site for oxidation or esterification |

Stereochemical analysis reveals no chiral centers in the molecule, as all substituents are attached to sp²-hybridized carbons or symmetric positions.

Functional Group Characterization

The compound’s functional groups dictate its physicochemical behavior and synthetic utility:

Hydroxymethyl Group (-CH₂OH) :

- Primary Alcohol : Participates in hydrogen bonding, influencing solubility in polar solvents.

- Reactivity : Susceptible to oxidation (e.g., to a carboxylic acid) or esterification with acylating agents.

Alkyl Substituents (-CH₃, -CH₂CH₃) :

Table 3: Functional Group Properties

| Functional Group | Position | Key Interactions | Example Reactions |

|---|---|---|---|

| Hydroxymethyl | 5 | Hydrogen bonding, polarity | Esterification, Oxidation |

| Methyl | 2 | Inductive donation | Electrophilic substitution |

| Ethyl | 4 | Hydrophobic interactions | Radical halogenation |

The interplay between these groups enables applications in medicinal chemistry, where the hydroxymethyl group serves as a handle for prodrug design, while alkyl substituents modulate bioavailability.

Properties

IUPAC Name |

(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-3-6-7(4-9)10-5(2)8-6/h9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIJUMYLYNATEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653251 | |

| Record name | (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-48-1 | |

| Record name | (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation via Reaction of α-Haloketones and Thiourea

A common synthetic strategy to prepare thiazole derivatives such as this compound involves the cyclization reaction of α-haloketones with thiourea. Specifically, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol to form the thiazole ring system. This reaction proceeds via nucleophilic attack of thiourea on the haloketone, followed by ring closure to yield the thiazole intermediate. Subsequent reduction or functional group manipulation introduces the hydroxymethyl group at the 5-position.

Reduction of Thiazole Esters to Alcohols

The hydroxymethyl functionality at the 5-position is typically introduced by reducing the corresponding ester or keto group on the thiazole ring. A representative method involves the use of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under inert atmosphere at 0°C. For example, the reduction of a thiazole ester derivative proceeds smoothly within 1.5 hours to afford the corresponding thiazol-5-ylmethanol. This method ensures high selectivity and yield of the alcohol functional group.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazole ring formation | Ethyl 4-bromo-3-oxopentanoate + Thiourea in EtOH | Reflux or 78-100 °C | 3-8 hours | Up to 73 | Acidic conditions, molar ratio 1:1 to 2 |

| pH adjustment and extraction | Alkali solution (10-50% mass fraction), ether | Ambient | - | - | pH adjusted to 8.5-10.5, ether extraction |

| Diazotization and reduction | NaNO2 and NaH2PO2 solutions in acidic medium | -20 to -5 °C | 3-5 hours | - | Stepwise temperature control |

| Reduction of ester to alcohol | Lithium aluminum hydride in anhydrous THF | 0 °C | 1.5 hours | ~85 | Inert atmosphere, quenching with water |

| Purification | Extraction with dichloromethane, vacuum distillation | Reduced pressure (395-400 Pa) | - | - | Distillate collected at 120-127 °C |

Data synthesized from patent CN101560195B and chemical literature.

Research Findings and Process Optimization

The patent CN101560195B describes a mild and efficient preparation method for 4-methyl-5-(2-hydroxyethyl)-thiazole, a closely related compound, which shares similar synthetic principles with this compound. The process uses an acidic solvent medium, controlled temperature (78-100 °C), and a molar ratio of ketone to thiourea between 1:1 and 2, achieving yields up to 73%. Subsequent pH adjustments and extractions with ether and dichloromethane facilitate purification. The process includes diazotization with sodium nitrite and reduction with sodium hypophosphite at low temperatures to refine the product.

Industrial scale synthesis adapts these laboratory methods with enhancements such as continuous flow reactors and advanced purification techniques (crystallization, chromatography) to improve yield, purity, and cost-efficiency.

Alternative synthetic routes involving bromination followed by cyanide substitution and further functionalization have been reported for related thiazole derivatives but are less favored due to the use of toxic reagents like sodium cyanide.

Reduction of thiazole esters using lithium aluminum hydride is a well-established method to obtain hydroxymethyl derivatives, offering high yields (~85%) and clean conversion under inert atmosphere.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| α-Haloketone + Thiourea cyclization | Ethyl 4-bromo-3-oxopentanoate, Thiourea | Acidic solvent, 78-100 °C, 3-8 h | Simple, cost-effective, mild | Requires careful pH control |

| Diazotization and reduction | NaNO2, NaH2PO2 | -20 to -5 °C, 3-5 h | High selectivity | Low temperature control needed |

| Ester reduction to alcohol | Lithium aluminum hydride, THF | 0 °C, 1.5 h | High yield (~85%), clean reaction | Requires inert atmosphere |

| Industrial scale continuous flow | Optimized reagents and reactors | Variable | Scalable, high purity | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Chemistry: (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various bioactive molecules .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives have shown promising activity against a range of microbial pathogens .

Medicine: Thiazole compounds, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of (4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The methanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol with analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The ethyl-methyl substitution in the target compound provides intermediate lipophilicity compared to the dimethyl analog (143.20 g/mol), which may influence solubility and bioavailability .

Functional Group Impact: Replacing the hydroxymethyl group with an aminomethyl (methanamine derivative) reduces molecular weight (156.25 g/mol) and alters reactivity, making it suitable for nucleophilic substitution reactions in drug synthesis .

Biological Activity

(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in their ring structure, contributing to their pharmacological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : CHNOS

- CAS Number : 1123169-48-1

- Functional Groups : Contains an ethyl group at the 4th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the thiazole ring.

The biological activity of thiazole derivatives is attributed to several mechanisms:

- Enzyme Interaction : Thiazoles can interact with various enzymes, including poly (ADP-ribose) polymerase-1, which plays a role in DNA repair. This interaction may lead to modulation in enzyme activity, influencing cellular processes such as apoptosis and proliferation.

- Cell Signaling Pathways : The compound has been shown to affect cell signaling pathways by inhibiting certain kinases crucial for cellular communication. This inhibition can alter gene expression related to inflammatory responses and metabolic processes .

- Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties against various pathogens. Research indicates that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Studies have demonstrated that this compound possesses potent antimicrobial effects against a range of microorganisms. For instance:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Shows activity against fungi such as Candida albicans and Aspergillus niger.

Anticancer Properties

Research indicates that thiazole derivatives can exhibit anticancer effects. In vitro studies using cancer cell lines (e.g., HCT-116, HepG2) showed that this compound can induce cytotoxicity and inhibit cell proliferation .

Anticonvulsant Activity

Some thiazole derivatives have shown promise as anticonvulsants in animal models. For example, specific analogues demonstrated significant protective effects against seizures with lower effective doses compared to standard treatments .

Case Studies

Several studies highlight the biological activity of thiazole derivatives:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties of this compound.

- Methodology : Disk diffusion method was employed against various bacterial strains.

- Results : The compound exhibited zone inhibition ranging from 12 mm to 25 mm depending on the concentration used.

-

Anticancer Screening :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was performed to determine cell viability after treatment with varying concentrations.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.

Q & A

Q. What are the common synthetic routes for (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol?

A widely applicable method involves alkylation of pre-functionalized thiazole intermediates. For example, substituting a methylthiazole precursor with iodoethanol under mild conditions (room temperature, inert atmosphere) can yield thiazole alcohols. Adjusting substituents (e.g., using ethyl groups instead of methyl) may require modified starting materials or protecting groups to prevent side reactions . Another route involves reacting thiazole amines with chloroacetyl chloride in dioxane, followed by acidification to isolate the product . Optimization of reaction time and solvent polarity is critical for yield improvement.

Q. What spectroscopic techniques are used to characterize this compound?

- GC-MS : For purity assessment and molecular ion ([M+H]⁺) identification, particularly useful for volatile derivatives.

- UPLC-QEMS : Enables non-targeted metabolomics studies, detecting trace impurities or degradation products .

- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., ethyl vs. methyl groups) and confirm hydroxyl group presence.

- FTIR : Validates functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹) .

Q. What biological activities are associated with thiazole derivatives like this compound?

Thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, ritonavir (an HIV protease inhibitor) and meloxicam (an NSAID) contain thiazole moieties. While specific data for this compound may be limited, structural analogs suggest potential for enzyme inhibition or receptor modulation, warranting in vitro assays (e.g., MIC tests for antimicrobial activity) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). Using the compound’s 3D structure (derived from X-ray crystallography or DFT-optimized geometry), binding affinities and pose stability are assessed. For example, thiazole derivatives in showed affinity for antiretroviral targets, suggesting similar studies for this compound .

Q. What challenges arise in crystallographic studies of thiazole alcohols, and how are they addressed?

Thiazole rings often form planar structures, but hydroxyl groups introduce polarity, complicating crystal packing. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. High-resolution data (≤1.0 Å) and twinning tests (via PLATON) improve model accuracy. For unstable crystals, low-temperature data collection (100 K) is recommended .

Q. How do substituent variations on the thiazole ring influence reactivity in cross-coupling reactions?

Ethyl and methyl groups alter electron density and steric hindrance. For example, 4-ethyl groups may enhance electrophilic substitution at the 5-position due to inductive effects. Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., K₂CO₃ in DMF/H₂O). demonstrates triazole-thiazole hybrids synthesized via click chemistry, highlighting substituent compatibility .

Q. What strategies improve the yield of thiazole alcohol derivatives in multi-step syntheses?

- Protecting Groups : Temporarily mask the hydroxyl group (e.g., silylation with TBSCl) during harsh reactions.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction rates .

- Purification : Recrystallization from ethanol-DMF mixtures (1:3 v/v) effectively removes byproducts .

Methodological Considerations

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies between calculated and observed NMR shifts may arise from solvent effects or tautomerism. Cross-validation with high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarifies connectivity. For example, a methyl group at C2 vs. C4 can be distinguished via NOESY correlations .

Q. What analytical workflows validate compound stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by UPLC analysis to detect hydrolysis or oxidation .

- Metabolic Stability : Use liver microsome assays (e.g., human S9 fraction) with NADPH cofactor, monitoring degradation via LC-MS/MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.